N-(4-bromo-2-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide
Description
The compound N-(4-bromo-2-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide belongs to a class of spirocyclic triazaspiro[4.5]decane derivatives. Its structure comprises a 1,4,8-triazaspiro[4.5]decane core substituted with a phenyl group at position 2, a keto group at position 3, and an acetamide side chain at position 7. The acetamide moiety is further functionalized with a 4-bromo-2-fluorophenyl group, which introduces steric bulk and electronic effects. This compound is hypothesized to exhibit biological activity related to kinase or phospholipase D (PLD) inhibition, based on structural similarities to known inhibitors .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrFN4O2/c22-15-6-7-17(16(23)12-15)24-18(28)13-27-10-8-21(9-11-27)25-19(20(29)26-21)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTAZEOTUSFQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with an appropriate acid, such as 3-(4-fluorophenyl)propionic acid, using HATU as a coupling agent. The final step involves deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as ketones to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Structural Characteristics
The compound features a complex spirocyclic structure characterized by:
- Spirocyclic Framework : The triazaspiro structure enhances the interaction with biological targets.
- Functional Groups : The presence of bromine and fluorine atoms increases reactivity and selectivity, which are crucial for pharmacological applications.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity against various pathogens. The unique spiro structure may facilitate effective binding to bacterial targets, enhancing its efficacy as an antimicrobial agent.
Anticancer Potential
Research has shown that N-(4-bromo-2-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide may inhibit tumor cell proliferation. Studies on related compounds have demonstrated their ability to induce apoptosis in human cancer cell lines, suggesting that this compound may possess similar anticancer properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Methyl-1,4-diazabicyclo[3.3.0]octane | Bicyclic structure | Antimicrobial |
| 4-Bromo-N-(2-fluorophenyl)benzamide | Halogenated phenyl groups | Anticancer |
| N-(4-bromophenyl)-N'-(2-fluorophenyl)urea | Urea linkage | Antitumor |
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the unique spiro structure allows for effective binding to specific biological targets, potentially influencing various signaling pathways involved in cell growth and survival.
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step synthetic pathways that ensure high specificity and yield. Interaction studies are crucial for understanding how this compound interacts with biological targets, which can inform future modifications to enhance its efficacy.
Synthetic Routes
Common synthetic routes for compounds in this class often include:
- Formation of the Spirocyclic Core : Utilizing cyclization reactions to create the triazaspiro framework.
- Functionalization : Introducing bromine and fluorine substituents at strategic positions to enhance biological activity.
- Final Modifications : Acetylation or other modifications to optimize pharmacological properties.
Case Studies
Recent research has focused on the synthesis and evaluation of related compounds:
- Study on Triazaspiro Compounds : A study revealed potent activity against human tumor cells (KB, DLD, NCI-H661), indicating that structural variations can lead to significant differences in biological activity.
- Antimicrobial Evaluation : Compounds with similar motifs were tested against various bacterial strains, showing promising results in inhibiting growth.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
Compounds sharing the 1,4,8-triazaspiro[4.5]decane core but differing in aryl substituents provide insights into structure-activity relationships:
Key Observations :
- Electron-withdrawing groups (e.g., bromo, fluoro, chloro) on the phenyl ring enhance binding affinity in PLD2 inhibitors like NOPT and NFOT . The target compound’s 4-bromo-2-fluorophenyl group may similarly optimize interactions with hydrophobic enzyme pockets.
Analogues with Modified Spirocyclic Cores
Variations in the spirocyclic ring’s substituents influence conformational stability and target selectivity:
Key Observations :
- The 3-oxo group in the target compound’s core is critical for hydrogen bonding with catalytic residues in enzymes like PLD2 .
- Naphthalenecarboxamide side chains (e.g., in NOPT) exhibit superior inhibitory activity compared to simpler acetamides, suggesting that extended aromatic systems enhance target engagement .
Analogues with Altered Acetamide Side Chains
The length and flexibility of the acetamide chain modulate pharmacokinetic properties:
Key Observations :
- The target compound’s shorter acetamide chain may limit conformational freedom, favoring entropic gains upon target binding.
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a triazaspiro framework, which has been associated with various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
The compound has the following chemical characteristics:
- Molecular Formula : C21H20BrFN4O2
- Molecular Weight : 459.3 g/mol
- CAS Number : 1189944-55-5
| Property | Value |
|---|---|
| Molecular Formula | C21H20BrFN4O2 |
| Molecular Weight | 459.3 g/mol |
| CAS Number | 1189944-55-5 |
Research indicates that compounds with triazaspiro structures often interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The specific mechanism of action for this compound remains to be fully elucidated; however, its structural analogs have shown promise as inhibitors of phospholipase D (PLD) enzymes, which are implicated in cancer metastasis and inflammation .
Anticancer Properties
Studies have suggested that compounds similar to this compound exhibit anticancer properties by inhibiting PLD activity, thereby preventing cancer cell invasion . The inhibition of PLD has been linked to reduced metastatic potential in various cancer models.
Anti-inflammatory Effects
The presence of the bromo and fluorine substituents may enhance the lipophilicity and binding affinity of the compound to its biological targets. Compounds with similar structural features have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes . This suggests that this compound could also exhibit such activities.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on PLD Inhibitors : A study characterized various PLD inhibitors and found that certain triazaspiro compounds effectively inhibited PLD activity at low concentrations (EC50 ~ 10 nM) . This establishes a precedent for investigating this compound as a potential PLD inhibitor.
- Molecular Docking Studies : Molecular docking studies have indicated that modifications to the triazaspiro framework can significantly alter binding affinities to target enzymes . This highlights the importance of structure-function relationships in developing effective inhibitors.
Q & A
Q. What are the critical steps in synthesizing N-(4-bromo-2-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Spirocyclic Core Formation : Cyclization reactions using reagents like ethyl iodide or bromine to construct the 1,4,8-triazaspiro[4.5]dec-1-en-3-one scaffold .
Substituent Introduction : Sequential functionalization of the core with bromo-fluorophenyl and phenyl groups via nucleophilic substitution or coupling reactions .
Acetamide Linkage : Final coupling of the spirocyclic intermediate with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Key challenges include optimizing solvent polarity (e.g., dichloromethane vs. DMF) and catalyst selection (e.g., Pd/C for hydrogenation) to minimize side products .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and spirocyclic integrity. Aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) are critical markers .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., C₂₂H₂₀BrFN₄O₂) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve spirocyclic stereochemistry .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the triazaspiro core?
- Methodological Answer : Yield optimization requires:
- Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and decomposition .
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling steps; Pd/C often improves regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane reduces side reactions in halogenation steps .
Example Data Table :
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Pd/C | 72 | 98 |
| Dichloromethane | CuI | 65 | 95 |
Q. What strategies resolve contradictions between computational binding predictions and experimental affinity data?
- Methodological Answer :
- Cross-Validation : Use multiple docking software (e.g., AutoDock, Schrödinger) with force-field adjustments for halogen bonding (Br/F substituents) .
- Biophysical Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants (Kd), addressing discrepancies from in silico models .
- Structural Modifications : Synthesize analogs (e.g., replacing bromine with chlorine) to test substituent effects on activity .
Example Data Table :
| Substituent (R) | Predicted Kd (nM) | Experimental Kd (nM) |
|---|---|---|
| Br | 15 | 28 |
| Cl | 18 | 20 |
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug activation issues .
- Formulation Adjustments : Test solubility enhancers (e.g., PEG-400) or nanoparticle encapsulation to improve bioavailability .
- Dose-Response Refinement : Conduct MTD (Maximum Tolerated Dose) studies in rodent models to align in vitro IC₅₀ values with effective plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
